molecular formula C18H17N3O5 B10933773 N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-4-nitrobenzohydrazide

N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-4-nitrobenzohydrazide

Cat. No.: B10933773
M. Wt: 355.3 g/mol
InChI Key: FJKRWAWDLZOEDJ-VXLYETTFSA-N
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Description

N’~1~-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYLIDENE]-4-NITROBENZOHYDRAZIDE is a complex organic compound that features a benzodioxole moiety, a nitrobenzohydrazide group, and a methylpropylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYLIDENE]-4-NITROBENZOHYDRAZIDE typically involves a multi-step process. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the Methylpropylidene Group: The methylpropylidene group is introduced via an aldol condensation reaction between an appropriate aldehyde and a ketone.

    Formation of the Nitrobenzohydrazide Group: The nitrobenzohydrazide group is synthesized by reacting 4-nitrobenzoic acid with hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYLIDENE]-4-NITROBENZOHYDRAZIDE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the nitro group.

Scientific Research Applications

N’~1~-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYLIDENE]-4-NITROBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound is believed to interfere with the function of microtubules, which are essential for cell division. By disrupting microtubule assembly, the compound causes mitotic arrest and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar in structure but with different functional groups.

    N-[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]-2-(2-methylpropyl)quinoline-4-carboxamide: Shares the benzodioxole moiety but has a quinoline carboxamide group.

Uniqueness

N’~1~-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYLIDENE]-4-NITROBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapy.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[(E)-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C18H17N3O5/c1-12(8-13-2-7-16-17(9-13)26-11-25-16)10-19-20-18(22)14-3-5-15(6-4-14)21(23)24/h2-7,9-10,12H,8,11H2,1H3,(H,20,22)/b19-10+

InChI Key

FJKRWAWDLZOEDJ-VXLYETTFSA-N

Isomeric SMILES

CC(CC1=CC2=C(C=C1)OCO2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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